Tert-butyl 3-(cyclopropylmethyl)-3-hydroxyazetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(cyclopropylmethyl)-3-hydroxyazetidine-1-carboxylate is a complex organic compound that features a tert-butyl ester group, a cyclopropylmethyl group, and a hydroxyazetidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(cyclopropylmethyl)-3-hydroxyazetidine-1-carboxylate typically involves multiple steps, starting with the preparation of the azetidine ring. One common method involves the cyclization of suitable precursors under controlled conditions. The cyclopropylmethyl group is often introduced via alkylation reactions using cyclopropylmethyl halides .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced environmental impact.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(cyclopropylmethyl)-3-hydroxyazetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The ester group can be reduced to alcohols.
Substitution: The cyclopropylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
Major products formed from these reactions include cyclopropylmethyl ketones, tert-butyl alcohols, and substituted azetidines .
Scientific Research Applications
Tert-butyl 3-(cyclopropylmethyl)-3-hydroxyazetidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-(cyclopropylmethyl)-3-hydroxyazetidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyazetidine moiety can form hydrogen bonds with biological molecules, influencing their structure and function . The cyclopropylmethyl group may interact with hydrophobic regions of proteins, affecting their activity .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-hydroxyazetidine-1-carboxylate: Lacks the cyclopropylmethyl group, making it less hydrophobic.
Cyclopropylmethyl 3-hydroxyazetidine-1-carboxylate: Lacks the tert-butyl ester group, affecting its reactivity.
Uniqueness
Tert-butyl 3-(cyclopropylmethyl)-3-hydroxyazetidine-1-carboxylate is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of both the tert-butyl ester and cyclopropylmethyl groups enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H21NO3 |
---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
tert-butyl 3-(cyclopropylmethyl)-3-hydroxyazetidine-1-carboxylate |
InChI |
InChI=1S/C12H21NO3/c1-11(2,3)16-10(14)13-7-12(15,8-13)6-9-4-5-9/h9,15H,4-8H2,1-3H3 |
InChI Key |
MPLYYJZBCOZXEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CC2CC2)O |
Origin of Product |
United States |
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